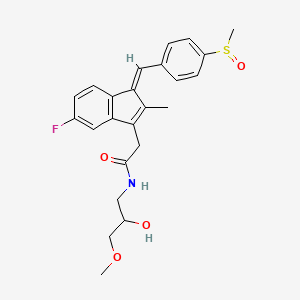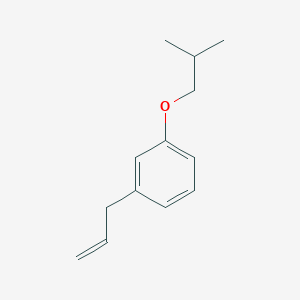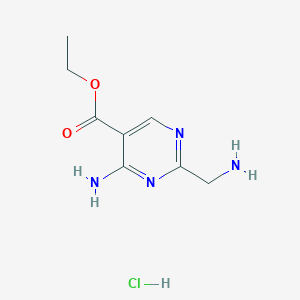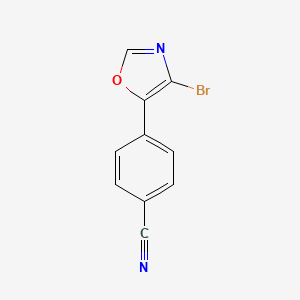
C24H27Cl2NO4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its complex structure, which includes a dichlorophenyl group, a cyclopentane ring, and a benzoate ester. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-butoxy-5-{[1-(2,4-dichlorophenyl)cyclopentane]amido}benzoate involves several steps:
Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce two chlorine atoms at the 2 and 4 positions.
Cyclopentane ring formation: The dichlorophenyl intermediate is then reacted with a cyclopentane derivative to form the cyclopentane ring.
Amidation: The cyclopentane derivative is then subjected to amidation to introduce the amido group.
Esterification: Finally, the compound undergoes esterification with butoxybenzoic acid to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors under controlled conditions to ensure high yield and purity. The reaction conditions often involve the use of catalysts, elevated temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-butoxy-5-{[1-(2,4-dichlorophenyl)cyclopentane]amido}benzoate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can also undergo reduction reactions, particularly at the amido group.
Substitution: The dichlorophenyl group can participate in substitution reactions, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.
Scientific Research Applications
Methyl 2-butoxy-5-{[1-(2,4-dichlorophenyl)cyclopentane]amido}benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-butoxy-5-{[1-(2,4-dichlorophenyl)cyclopentane]amido}benzoate involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity. This inhibition is often mediated through the formation of covalent bonds or strong non-covalent interactions with the active sites of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-butoxy-5-{[1-(2,4-dichlorophenyl)cyclopentane]amido}benzoate
- Tetrahydro-2-furanylmethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3
Uniqueness
Methyl 2-butoxy-5-{[1-(2,4-dichlorophenyl)cyclopentane]amido}benzoate is unique due to its specific structural features, such as the presence of both a dichlorophenyl group and a cyclopentane ring. These features confer distinct chemical properties, making it particularly useful in various applications.
Properties
Molecular Formula |
C24H27Cl2NO4 |
|---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
1-[4a-hydroxy-1-(2-methoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-2-(2,4-dichlorophenoxy)ethanone |
InChI |
InChI=1S/C24H27Cl2NO4/c1-30-20-8-3-2-6-17(20)23-18-7-4-5-11-24(18,29)12-13-27(23)22(28)15-31-21-10-9-16(25)14-19(21)26/h2-3,6,8-10,14,18,23,29H,4-5,7,11-13,15H2,1H3 |
InChI Key |
AKIVTMSWXDDPBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C3CCCCC3(CCN2C(=O)COC4=C(C=C(C=C4)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-tert-butyl-N-[[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methyl]carbamate](/img/structure/B12634397.png)



![3-[4-(benzyloxy)-3-methoxyphenyl]-5-(4-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634434.png)
![Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12634435.png)

![(6,7-Dihydro-5H-[1]pyrindin-5-YL)-methyl-amine](/img/structure/B12634444.png)

![2H-Pyran, tetrahydro-2-[(5-phenylpentyl)oxy]-](/img/structure/B12634454.png)


![N-Hydroxy-2-{[(2-methylphenyl)methyl]sulfamoyl}acetamide](/img/structure/B12634466.png)
